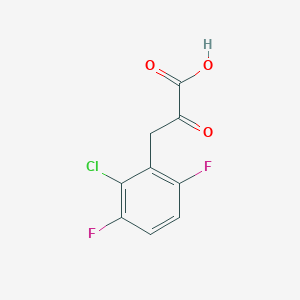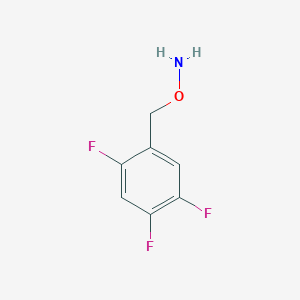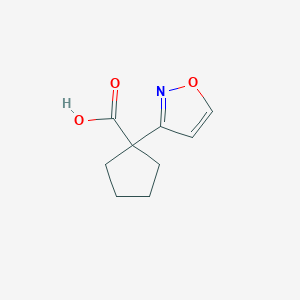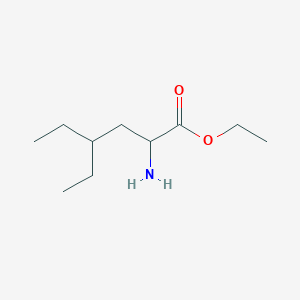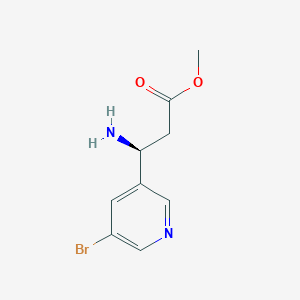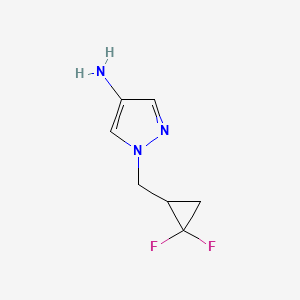
1-((2,2-Difluorocyclopropyl)methyl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2,2-Difluorocyclopropyl)methyl)-1H-pyrazol-4-amine is a compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure, combining a difluorocyclopropyl group with a pyrazole ring, which imparts distinct chemical and biological properties. The presence of fluorine atoms in the cyclopropyl group enhances the compound’s stability and reactivity, making it a valuable candidate for various applications.
Métodos De Preparación
The synthesis of 1-((2,2-Difluorocyclopropyl)methyl)-1H-pyrazol-4-amine typically involves multiple steps, starting with the preparation of the difluorocyclopropyl precursor. One common method involves the reaction of 2,2-difluorocyclopropyl bromide with a suitable nucleophile to form the desired intermediate. This intermediate is then coupled with a pyrazole derivative under specific conditions to yield the final product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Análisis De Reacciones Químicas
1-((2,2-Difluorocyclopropyl)methyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorocyclopropyl group can be replaced by other functional groups under appropriate conditions.
Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of various adducts
Aplicaciones Científicas De Investigación
1-((2,2-Difluorocyclopropyl)methyl)-1H-pyrazol-4-amine has a wide range of scientific research applications:
Biology: In biological research, the compound is studied for its potential as a bioactive molecule, with investigations into its interactions with various biological targets.
Medicine: The compound’s unique structure and properties make it a candidate for drug development, particularly in the design of novel therapeutics for various diseases.
Industry: The compound is utilized in the development of agrochemicals and other industrial products, leveraging its stability and reactivity
Mecanismo De Acción
The mechanism of action of 1-((2,2-Difluorocyclopropyl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluorocyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity. The exact pathways and targets involved may vary depending on the specific application and context .
Comparación Con Compuestos Similares
1-((2,2-Difluorocyclopropyl)methyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(Cyclopropylmethyl)-1H-pyrazol-4-amine: Lacks the fluorine atoms, resulting in different reactivity and stability.
1-((2,2-Dichlorocyclopropyl)methyl)-1H-pyrazol-4-amine: Contains chlorine instead of fluorine, leading to variations in chemical and biological properties.
1-((2,2-Difluorocyclopropyl)methyl)-1H-imidazol-4-amine: Features an imidazole ring instead of a pyrazole ring, affecting its interactions and applications
Propiedades
Fórmula molecular |
C7H9F2N3 |
|---|---|
Peso molecular |
173.16 g/mol |
Nombre IUPAC |
1-[(2,2-difluorocyclopropyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C7H9F2N3/c8-7(9)1-5(7)3-12-4-6(10)2-11-12/h2,4-5H,1,3,10H2 |
Clave InChI |
SGXVBKZQXMMDRJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(F)F)CN2C=C(C=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


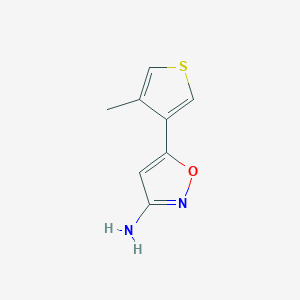
![Methyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13538860.png)
![3-[(3-Bromophenyl)methyl]oxolane-3-carboxylic acid](/img/structure/B13538865.png)
![3-[(Tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylicacid](/img/structure/B13538874.png)
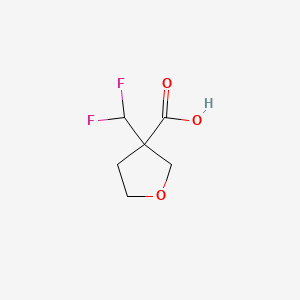
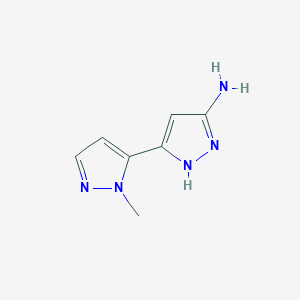
![2-{5-[(dimethylamino)methyl]-1H-imidazol-1-yl}ethan-1-aminehydrochloride](/img/structure/B13538879.png)
![Ethyl 2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13538888.png)
